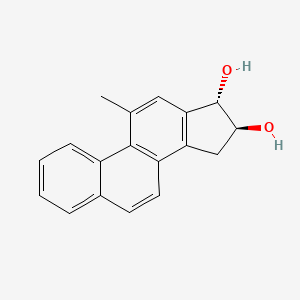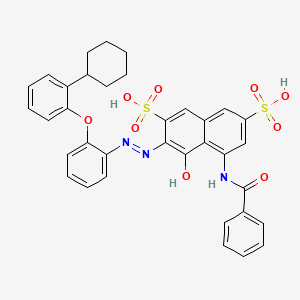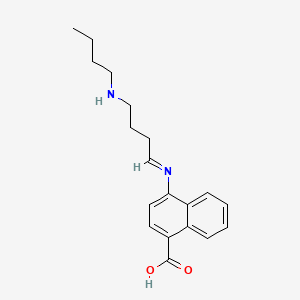
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol is a chemical compound that features a nitroimidazole moiety attached to an undecanol chain. Nitroimidazoles are known for their broad range of biological activities, including antimicrobial and antiparasitic properties . The presence of the nitro group in the imidazole ring is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol typically involves the alkylation of 2-nitroimidazole with an appropriate alkyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiparasitic properties.
Medicine: Potential use in the development of new drugs for treating infections and parasitic diseases.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components such as DNA. This leads to the inhibition of cellular processes and ultimately cell death. The molecular targets include DNA and other vital cellular structures .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for treating parasitic infections.
Ornidazole: Known for its antiparasitic activity
Uniqueness
11-(2-Nitro-1H-imidazol-1-yl)undecan-1-ol is unique due to its longer alkyl chain, which may influence its lipophilicity and
Properties
| 94079-82-0 | |
Molecular Formula |
C14H25N3O3 |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
11-(2-nitroimidazol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C14H25N3O3/c18-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14(16)17(19)20/h10,12,18H,1-9,11,13H2 |
InChI Key |
RIDXQOYTWCZCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





